molecular formula C19H19N7OS B2918008 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2178771-84-9

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B2918008
CAS RN: 2178771-84-9
M. Wt: 393.47
InChI Key: OOGFALBAKASJRD-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H19N7OS and its molecular weight is 393.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of novel heterocyclic compounds, including pyrazoles, pyridazinones, and pyrimidines, has been extensively studied due to their promising biological activities. For instance, Rashad et al. (2009) explored the reactivity of hydrazine derivatives towards creating novel pyrazoles and pyridazinones, demonstrating potent antimicrobial activities against various pathogens (Rashad, Shamroukh, Abdel-Megeid, Sayed, & Abdel-Wahed, 2009). Similarly, Sayed et al. (2002) focused on synthesizing new pyridazin-6-ones and related compounds, highlighting the versatility of such heterocyclic frameworks in organic synthesis (Sayed, Khalil, Ahmed, & Raslan, 2002).

Anticancer and Antimicrobial Activities

Heterocyclic compounds derived from pyrazolo[3,4-d]pyrimidin-4-one and similar frameworks have shown significant anticancer and antimicrobial activities. Abdellatif et al. (2014) synthesized new derivatives with pronounced antitumor activity against the MCF-7 human breast adenocarcinoma cell line, indicating the therapeutic potential of these compounds (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014). Deohate and Palaspagar (2020) also reported the synthesis of pyrimidine-linked pyrazole heterocyclics, demonstrating both insecticidal and antimicrobial potentials (Deohate & Palaspagar, 2020).

Chemical Synthesis and Structural Elucidation

The exploration of chemical reactivity for the synthesis of complex heterocyclic systems is a key aspect of organic chemistry. Toplak et al. (1999) and Stanovnik et al. (1990) have contributed significantly to this field by developing methodologies for synthesizing heterocyclic systems with potential biological applications (Toplak, Svete, Grdadolnik, & Stanovnik, 1999); (Stanovnik, Van Der Bovenkamp, Svete, Hvala, Simonič, & Tišler, 1990).

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7OS/c1-12-7-13(2)26(22-12)16-3-4-17(27)25(23-16)10-14-8-24(9-14)19-18-15(5-6-28-18)20-11-21-19/h3-7,11,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGFALBAKASJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=NC5=C4SC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

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